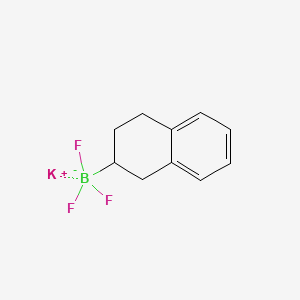![molecular formula C13H18IN3O4 B13456006 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butoxycarbonyl group, an iodo-substituted pyrazole ring, and an azetidine ring, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid typically involves multiple steps, including the formation of the azetidine ring and the introduction of the iodo-pyrazole moiety. The synthetic route may involve:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butoxycarbonyl chloride in the presence of a base.
Iodination of the Pyrazole Ring: This can be done using iodine or iodinating reagents under controlled conditions.
Coupling Reactions: The final step involves coupling the azetidine and pyrazole moieties to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodo group on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis to yield the free amine.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azetidine derivatives and pyrazole-containing molecules. Compared to these compounds, 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for research.
Similar compounds include:
- 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid
- 2-{1-[(tert-butoxy)carbonyl]-3-(3-chloro-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18IN3O4 |
|---|---|
Molekulargewicht |
407.20 g/mol |
IUPAC-Name |
2-[3-(3-iodopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H18IN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,6-10(18)19)17-5-4-9(14)15-17/h4-5H,6-8H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
XWAUUVQFDIFTOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC(=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)
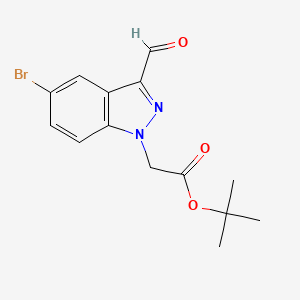
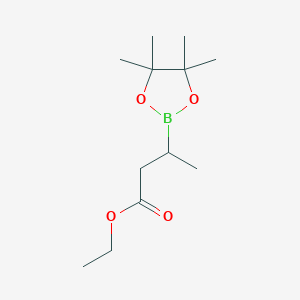
![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)
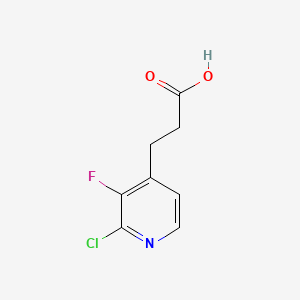
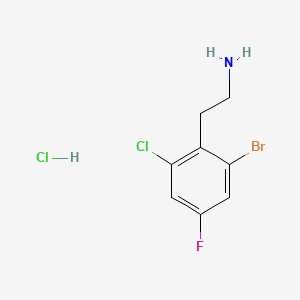
![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)

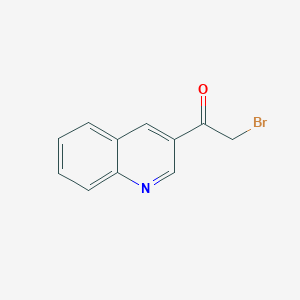
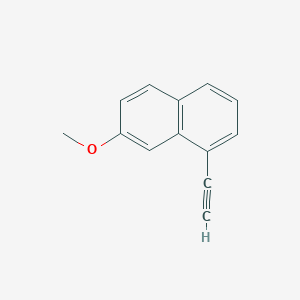
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)

